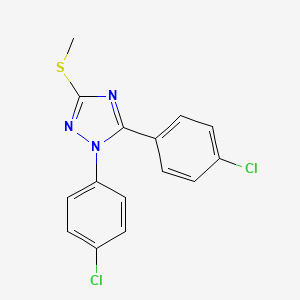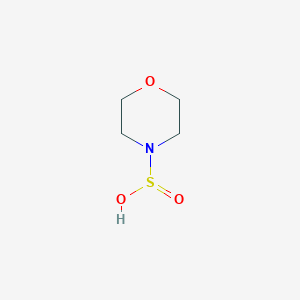
Morpholine-4-sulfinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine-4-sulfinic Acid: is an organic compound that belongs to the class of sulfinic acids. It is characterized by the presence of a morpholine ring attached to a sulfinic acid group. This compound is known for its versatile reactivity and has found applications in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Morpholine-4-sulfinic Acid can be synthesized through several methods. One common approach involves the reaction of morpholine with sulfur dioxide and an oxidizing agent. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as sulfonation, oxidation, and purification to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Morpholine-4-sulfinic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: It can be reduced to form sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonates.
Reduction: Sulfides, thiols.
Substitution: Various morpholine derivatives.
Scientific Research Applications
Morpholine-4-sulfinic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Morpholine-4-sulfinic Acid exerts its effects involves its ability to participate in redox reactions and form stable intermediates. The sulfinic acid group can act as both an oxidizing and reducing agent, depending on the reaction conditions. This versatility allows it to interact with various molecular targets and pathways, making it a valuable reagent in synthetic and biological applications .
Comparison with Similar Compounds
Morpholine-4-sulfonic Acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
Morpholine-4-thiol: Contains a thiol group instead of a sulfinic acid group.
Morpholine-4-carboxylic Acid: Features a carboxylic acid group instead of a sulfinic acid group.
Uniqueness: Morpholine-4-sulfinic Acid is unique due to its sulfinic acid group, which imparts distinct reactivity compared to its sulfonic, thiol, and carboxylic acid counterparts. This unique reactivity makes it a valuable compound in various chemical transformations and applications .
Properties
CAS No. |
32837-73-3 |
|---|---|
Molecular Formula |
C4H9NO3S |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
morpholine-4-sulfinic acid |
InChI |
InChI=1S/C4H9NO3S/c6-9(7)5-1-3-8-4-2-5/h1-4H2,(H,6,7) |
InChI Key |
GGPXNAKFKYDIHA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911875.png)
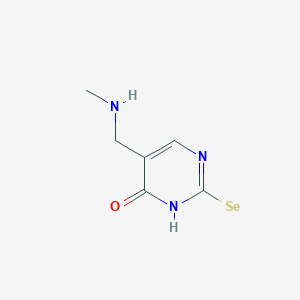
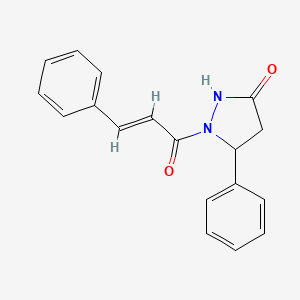
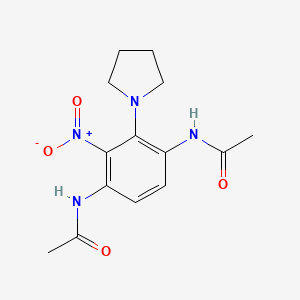
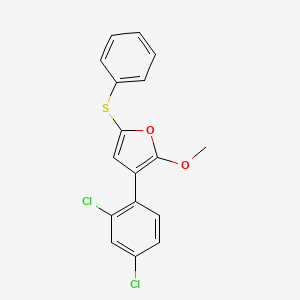
![2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911897.png)
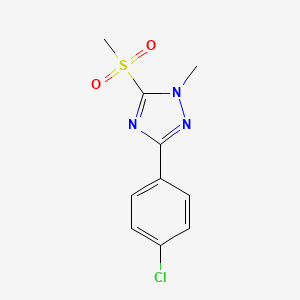
![Ethyl 1-[({4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B12911909.png)
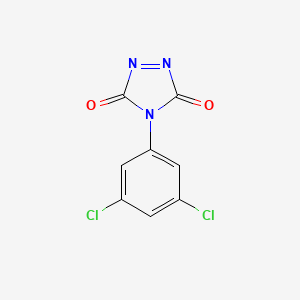
![7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B12911919.png)
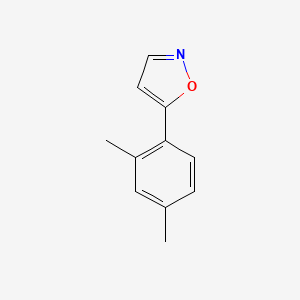
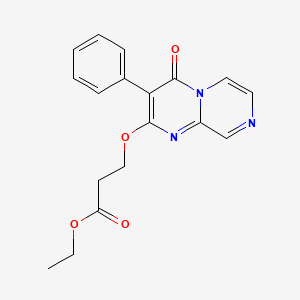
![3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911928.png)
